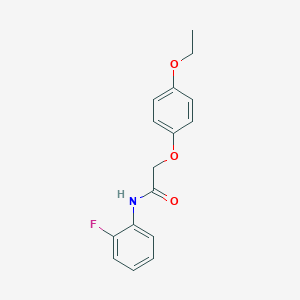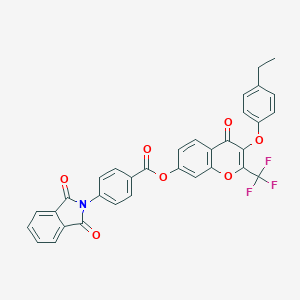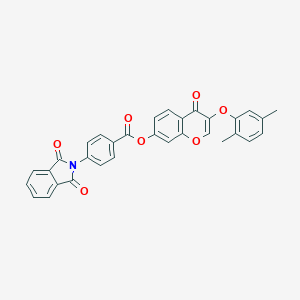
2-(1,3-Benzoxazol-2-yl)-3-(4-ethoxyphenyl)-1-(4-methylphenyl)-2-propen-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1,3-Benzoxazol-2-yl)-3-(4-ethoxyphenyl)-1-(4-methylphenyl)-2-propen-1-one is a chemical compound that has gained significant attention in scientific research due to its potential use in various fields. This compound is also known by its chemical name, 2-(2-benzoxazolyl)-3-(4-ethoxyphenyl)-1-(4-methylphenyl)-2-propen-1-one.
Mécanisme D'action
The mechanism of action of 2-(1,3-Benzoxazol-2-yl)-3-(4-ethoxyphenyl)-1-(4-methylphenyl)-2-propen-1-one is not fully understood. However, it is believed that the compound exerts its antimicrobial and antifungal effects by inhibiting the growth and replication of microorganisms. It is also believed that the compound exerts its anticancer effects by inducing apoptosis in cancer cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been extensively studied. This compound has been found to exhibit a range of effects on various biological systems. For example, it has been shown to inhibit the growth of various microorganisms such as bacteria and fungi. It has also been shown to induce apoptosis in cancer cells. Additionally, it has been found to exhibit potential use in the development of fluorescent probes for biological imaging.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 2-(1,3-Benzoxazol-2-yl)-3-(4-ethoxyphenyl)-1-(4-methylphenyl)-2-propen-1-one in lab experiments is its potential use in the development of fluorescent probes for biological imaging. Another advantage is its potential use as a drug target for the treatment of various diseases. However, one of the limitations of using this compound in lab experiments is the lack of understanding of its mechanism of action.
Orientations Futures
There are several future directions for the study of 2-(1,3-Benzoxazol-2-yl)-3-(4-ethoxyphenyl)-1-(4-methylphenyl)-2-propen-1-one. One potential direction is the further investigation of its mechanism of action. Another potential direction is the development of more efficient synthesis methods for this compound. Additionally, further research is needed to explore its potential use as a drug target for the treatment of various diseases. Finally, the development of more potent derivatives of this compound could lead to the development of new drugs with improved efficacy.
Méthodes De Synthèse
The synthesis of 2-(1,3-Benzoxazol-2-yl)-3-(4-ethoxyphenyl)-1-(4-methylphenyl)-2-propen-1-one can be achieved through various methods. One of the most common methods is the condensation reaction of 2-aminobenzoxazole with 4-methylacetophenone and 4-ethoxybenzaldehyde in the presence of a base catalyst. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The resulting product is then purified and characterized using various analytical techniques such as NMR spectroscopy and mass spectrometry.
Applications De Recherche Scientifique
2-(1,3-Benzoxazol-2-yl)-3-(4-ethoxyphenyl)-1-(4-methylphenyl)-2-propen-1-one has been extensively studied in scientific research due to its potential use in various fields. This compound has been found to exhibit antimicrobial, antifungal, and anticancer properties. It has also been shown to have potential use in the development of fluorescent probes for biological imaging and as a potential drug target for the treatment of various diseases.
Propriétés
Formule moléculaire |
C25H21NO3 |
|---|---|
Poids moléculaire |
383.4 g/mol |
Nom IUPAC |
(E)-2-(1,3-benzoxazol-2-yl)-3-(4-ethoxyphenyl)-1-(4-methylphenyl)prop-2-en-1-one |
InChI |
InChI=1S/C25H21NO3/c1-3-28-20-14-10-18(11-15-20)16-21(24(27)19-12-8-17(2)9-13-19)25-26-22-6-4-5-7-23(22)29-25/h4-16H,3H2,1-2H3/b21-16- |
Clé InChI |
OOFSHCOVDHANAX-PGMHBOJBSA-N |
SMILES isomérique |
CCOC1=CC=C(C=C1)/C=C(\C2=NC3=CC=CC=C3O2)/C(=O)C4=CC=C(C=C4)C |
SMILES |
CCOC1=CC=C(C=C1)C=C(C2=NC3=CC=CC=C3O2)C(=O)C4=CC=C(C=C4)C |
SMILES canonique |
CCOC1=CC=C(C=C1)C=C(C2=NC3=CC=CC=C3O2)C(=O)C4=CC=C(C=C4)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Isopropyl 7-[3-methoxy-4-(2-phenylethoxy)phenyl]-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B284663.png)
![1-{7-[3-Methoxy-4-(2-phenylethoxy)phenyl]-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}ethanone](/img/structure/B284665.png)
![N-(2-methoxyphenyl)-5-methyl-7-(4-propoxyphenyl)-4,7-dihydrotetraazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B284666.png)
![methyl 4-({[3-(2,5-dimethylphenoxy)-4-oxo-4H-chromen-7-yl]oxy}methyl)benzoate](/img/structure/B284668.png)
![methyl 4-({[3-(3-methylphenoxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl]oxy}methyl)benzoate](/img/structure/B284669.png)
![7-[(2,6-dichlorobenzyl)oxy]-3-(2,5-dimethylphenoxy)-4H-chromen-4-one](/img/structure/B284670.png)


![7-[(3,4-dichlorobenzyl)oxy]-3-(1-naphthyl)-2-(trifluoromethyl)-4H-chromen-4-one](/img/structure/B284678.png)
![3-(4-ethylphenoxy)-7-[(2-fluorobenzyl)oxy]-2-(trifluoromethyl)-4H-chromen-4-one](/img/structure/B284682.png)
![7-[(3,4-dichlorobenzyl)oxy]-3-(4-ethylphenoxy)-2-(trifluoromethyl)-4H-chromen-4-one](/img/structure/B284683.png)


